Physostigmine is a carbamate ester and an indole alkaloid. It has a role as a miotic, an EC 3.1.1.8 (cholinesterase) inhibitor and an antidote to curare poisoning.
A cholinesterase inhibitor that is rapidly absorbed through membranes. It can be applied topically to the conjunctiva. It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity.
Physostigmine is a natural product found in Streptomyces, Physostigma venenosum, and other organisms with data available.
See also: Physostigmine Salicylate (has salt form).
Physostigmine
CAS No.: 57-47-6
Cat. No.: VC21342265
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57-47-6 |
---|---|
Molecular Formula | C15H21N3O2 |
Molecular Weight | 275.35 g/mol |
IUPAC Name | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
Standard InChI | InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 |
Standard InChI Key | PIJVFDBKTWXHHD-HIFRSBDPSA-N |
Isomeric SMILES | C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
SMILES | CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Canonical SMILES | CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Colorform | ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE WHITE MICROCRYSTALLINE POWDER Colorless or pinkish crystals |
Melting Point | 221 to 223 °F (EPA, 1998) 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C) Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/ Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/ 105.5 °C |
Chemical Properties and Structure
Chemical Identity and Structure
Physostigmine (C₁₅H₂₁N₃O₂) has a molecular weight of 275.35 and is characterized as 1,3a,8-trimethyl-2,3,3a,8a-tetrahydropyrrolo[2,3-b]indol-5-yl-N-methylcarbamate . Its structure features a tertiary amine with a pKa of 8.2, which contributes to its lipophilicity and ability to cross the blood-brain barrier unlike quaternary ammonium cholinesterase inhibitors .
Physical Properties
Physostigmine exists as an off-white crystalline powder with the following physical characteristics:
Property | Value |
---|---|
Melting point | 102-104°C |
pKa | 6.12, 12.24 (at 25°C) |
Optical activity | -120° (CHCl₃) |
Boiling point | 418.29°C (estimate) |
Density | 1.166±0.06 g/cm³ (20°C, 760 Torr) |
Refractive index | 1.5600 (estimate) |
Flash point | >100°C |
Table 1: Physical properties of physostigmine
Solubility and Stability
Physostigmine exhibits varying solubility in different solvents:
Solvent | Solubility Ratio |
---|---|
Water | 1:75 |
Alcohol | 1:10 |
Chloroform | 1:1 |
Ether | 1:30 |
DMSO | Soluble |
Table 2: Solubility profile of physostigmine
The compound is sensitive to heat, light, moisture, and bases, undergoing rapid decomposition under these conditions. In solution, it hydrolyzes to methyl carbamic acid and eseroline, neither of which inhibits AChE. Eseroline oxidizes to a red compound called rubreserine, which further decomposes to eserine blue and eserine brown. Solutions are most stable at pH 6 and should never be sterilized by heat .
Pharmacology
Mechanism of Action
Physostigmine is a reversible inhibitor of acetylcholinesterase that acts as a competitive inhibitor of the enzyme. It inhibits AChE by acting as a substrate and carbamylating the enzyme at the catalytic site . Despite being a relatively poor carbamylating agent, physostigmine has exceptionally high affinity (Ki ~ 10⁻⁹ M) for the catalytic site compared to acetylcholine (Ks ~ 10⁻⁴ M) .
The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses . This results in enhanced stimulation of both nicotinic and muscarinic receptors throughout the body . Importantly, physostigmine's inhibition of cholinesterase varies with pH, with greater inhibition observed in acidic media, suggesting the protonated form contributes significantly to its activity .
Pharmacokinetics
As a tertiary amine, physostigmine crosses the blood-brain barrier readily, allowing it to exert both central and peripheral effects. This property distinguishes it from many other cholinesterase inhibitors and makes it particularly valuable for treating conditions with central anticholinergic effects .
Pharmacodynamic Effects
Physostigmine produces several pharmacological effects:
-
Enhances cholinergic transmission
-
Increases skeletal and smooth muscle contraction
-
Increases glandular secretion (salivary, sweat, and gastrointestinal)
-
Improves cognitive function and memory
-
Reverses anticholinergic effects (e.g., mydriasis, tachycardia)3
It also has nonspecific analeptic (arousal) effects resulting from cholinergic stimulation of the reticular activating system in the brain stem .
Clinical Applications
Treatment of Anticholinergic Toxicity
Physostigmine is the preferred treatment for anticholinergic toxicity, with a clear biological rationale supported by extensive clinical experience demonstrating both effectiveness and safety . Anticholinergic toxicity consists of a well-described central and peripheral syndrome, seen in up to 20% of poisoning admissions due to the high prevalence of medications with muscarinic receptor antagonism .
The most challenging clinical manifestation is a central syndrome typically presenting as hyperactive delirium with marked perceptual abnormalities, sometimes extending to auditory or visual hallucinations. This delirium results from antagonism of central nervous system M1 receptors and significantly increases hospital resource utilization, including intensive care unit admissions and longer lengths of stay .
Use in Alzheimer's Disease
Physostigmine has been investigated for potential cognitive benefits in Alzheimer's disease patients. A multicenter trial evaluated controlled-release physostigmine salicylate in 1,111 mild-to-moderate Alzheimer's disease subjects. The study found that physostigmine-treated patients scored 1.75 points higher on the Alzheimer Disease Assessment Scale (ADAS) cognitive subscale than placebo-treated patients (p = 0.003) and 0.26 points higher on the Clinical Global Impression of Change (p = 0.012) .
Other Clinical Uses
Physostigmine is also used in the treatment of glaucoma due to its ability to decrease intraocular pressure. As a cholinesterase inhibitor that can be applied topically to the conjunctiva, it increases the availability of acetylcholine at the neuromuscular junction, facilitating the contraction of the ciliary muscle and increased outflow of aqueous humor .
Clinical Practice Patterns
The use of physostigmine varies significantly among clinicians and institutions. Data from the ToxIC registry, a nationwide repository of clinical toxicology data, revealed that patients with anticholinergic toxicity are more likely to receive benzodiazepines than physostigmine (28.7% vs. 12.4%) as monotherapy, and many patients receive no treatment for their toxidrome .
The rate of physostigmine use also varies by causative agent. The highest rate was observed for cyclobenzaprine exposure (52%) and the lowest for cyclic antidepressants (7%). Physostigmine was used more frequently for agents with primarily anticholinergic effects (26.6%) compared to those with mixed or unknown effects (15.1%) .
These differences in prescribing patterns highlight the ongoing debate about the optimal management of anticholinergic toxicity and the need for clearer guidelines regarding physostigmine use.
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